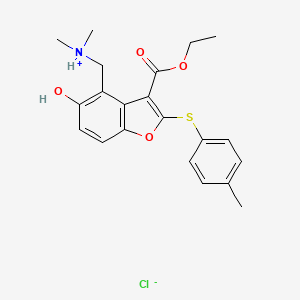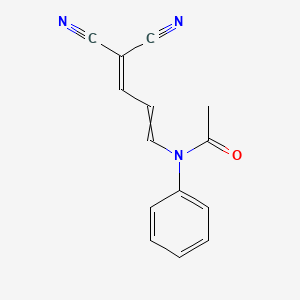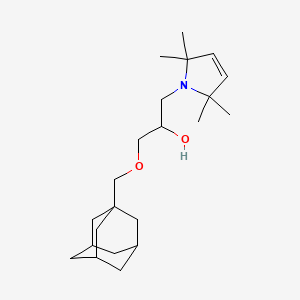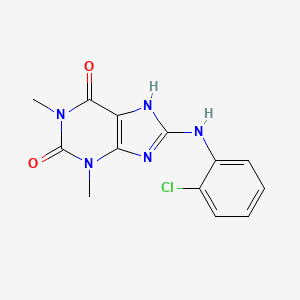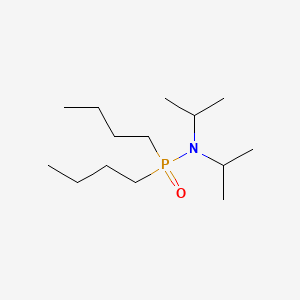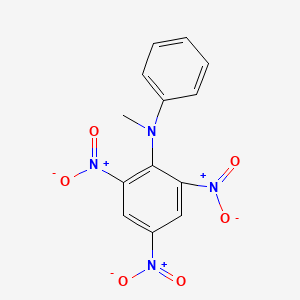
(4-Methylphenylthio)acetic acid triethanolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenylthio)acetic acid triethanolamine is a chemical compound that combines the properties of (4-Methylphenylthio)acetic acid and triethanolamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenylthio)acetic acid triethanolamine typically involves the reaction of (4-Methylphenylthio)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include (4-Methylphenylthio)acetic acid, triethanolamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenylthio)acetic acid triethanolamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the (4-Methylphenylthio) group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may produce thiols .
Applications De Recherche Scientifique
(4-Methylphenylthio)acetic acid triethanolamine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methylphenylthio)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)acetic acid: Similar in structure but with a methoxy group instead of a methylthio group.
(4-Methylphenyl)acetic acid: Lacks the thio group, making it less reactive in certain chemical reactions.
Triethanolamine: A component of the compound, used widely in various applications
Uniqueness
(4-Methylphenylthio)acetic acid triethanolamine is unique due to the presence of both the (4-Methylphenylthio) group and triethanolamine moiety, which confer distinct chemical and physical properties. This combination allows the compound to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
102582-88-7 |
|---|---|
Formule moléculaire |
C15H25NO5S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C9H10O2S.C6H15NO3/c1-7-2-4-8(5-3-7)12-6-9(10)11;8-4-1-7(2-5-9)3-6-10/h2-5H,6H2,1H3,(H,10,11);8-10H,1-6H2 |
Clé InChI |
KOOKZKIVNMVZBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=O)[O-].C(CO)[NH+](CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-cyclopentyl-5-methyl-2-(pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13751995.png)
![1-Naphthalenesulfonic acid, 3-diazo-3,4-dihydro-4-oxo-, ar'-(1-methylethyl)[1,1'-biphenyl]-4-yl ester](/img/structure/B13752002.png)

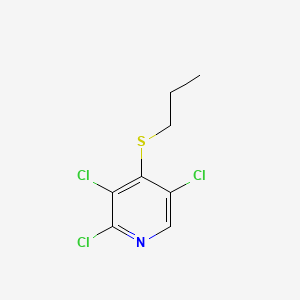

![2-amino-7-(2-hydroxyethyl)-5,5-dimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B13752027.png)
